Hyrtioerectine B
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H14N2O3 |
|---|---|
Molecular Weight |
246.26 g/mol |
IUPAC Name |
(1R,3R)-6-hydroxy-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N2O3/c1-6-12-9(5-11(14-6)13(17)18)8-4-7(16)2-3-10(8)15-12/h2-4,6,11,14-16H,5H2,1H3,(H,17,18)/t6-,11-/m1/s1 |
InChI Key |
WYQWRMWMBQUYSD-KSBSHMNSSA-N |
Isomeric SMILES |
C[C@@H]1C2=C(C[C@@H](N1)C(=O)O)C3=C(N2)C=CC(=C3)O |
Canonical SMILES |
CC1C2=C(CC(N1)C(=O)O)C3=C(N2)C=CC(=C3)O |
Synonyms |
hyrtioerectine B |
Origin of Product |
United States |
Source Organism and Bioprospecting Research
Investigation of Marine Sponge Genera as Producers of Hyrtioerectine B
Research has identified specific species within the Hyrtios genus as reliable sources of this compound and other related alkaloids.
Hyrtios erectus is one of the most frequently studied species in the genus and has been a primary source for the isolation of this compound. d-nb.infonih.gov A study of a Red Sea specimen collected from Hurghada, Egypt, led to the isolation of this compound alongside two other new related alkaloids, hyrtioerectines A and C. researchgate.netmdpi.com Further investigations into specimens from the Red Sea have yielded a variety of other compounds, highlighting the rich chemical diversity of this sponge. These include sesterterpenes and other indole (B1671886) alkaloids. d-nb.inforesearchgate.net For instance, a sample collected off the Egyptian Red Sea coast at a depth of 15 meters yielded the sesterterpene sesterstatin 7. d-nb.infomdpi.com
| Compound Class | Specific Compounds Isolated from Hyrtios erectus |
| Indole Alkaloids | Hyrtioerectine A, this compound, Hyrtioerectine C, Hyrtiosin A, Hyrtiosin B, Hyrtiosulawesine, 5-hydroxyindole-3-carbaldehyde, 5-hydroxy-1H-indole-3-carboxylic acid methyl ester |
| Sesterterpenes | Salmahyrtisol A, 3-acetyl sesterstatin, 19-acetyl sesterstatin 3, Salmahyrtisol B, Hyrtiosal, Scalarolide, Sesterstatin 7, 16-epi-scalarolbutenolide |
This table summarizes a selection of compounds isolated from Hyrtios erectus in various studies. d-nb.inforesearchgate.netresearchgate.netmdpi.com
Hyrtios reticulatus is another significant producer of this compound. rjptonline.org Research on a specimen collected in North Sulawesi, Indonesia, at a depth of 10 meters, identified this compound along with a series of new alkaloids named hyrtioreticulins A-E. nih.govmdpi.com The co-isolation of these compounds is of interest to researchers studying the biosynthetic pathways of these alkaloids. Further studies on the water-soluble fraction of an ethanol (B145695) extract from an Indonesian H. reticulatus specimen led to the isolation of reticulatins A and B, and hyrtioreticulin F, which are structurally related to this compound. researchgate.netnii.ac.jp
| Compound Class | Specific Compounds Isolated from Hyrtios reticulatus |
| Indole Alkaloids | This compound, Hyrtioreticulins A-F, Reticulatins A and B, Hyrtiocarboline, Serotonin |
| Sesterterpenes | Heteronemin |
| Other | 1-O-hexadecyl-sn-glycero-3-phosphocholine, Sacrotride A |
This table presents a variety of compounds that have been isolated from Hyrtios reticulatus. rjptonline.orgresearchgate.netnih.gov
Bioprospecting efforts extend to other species within the Hyrtios genus, which produce a range of other bioactive metabolites, even if this compound has not been reported from them. d-nb.info Hyrtios gumminae, collected from the Andaman Sea in Thailand, was found to be a source of novel sesterterpenoids. d-nb.infoacs.org Studies on Hyrtios communis from the waters off Palau led to the isolation of various sesterterpenes, including thorectidaeolide A and luffariellolide. mdpi.comnih.gov Similarly, Hyrtios tubulatus (now identified as Dysidea tubulata) collected off the coast of Curaçao yielded sesquiterpene/quinones like arenarol (B1244806) and 5-epiilimaquinone. d-nb.infoacs.org Unidentified Hyrtios species have also been a source of novel compounds, such as the cytotoxic bis-indole alkaloid hyrtinadine A from a specimen in Okinawa. d-nb.info
| Hyrtios Species | Notable Isolated Metabolites | Compound Class |
| H. gumminae | Bioactive Scalaranes | Sesterterpenoids |
| H. communis | Thorectidaeolide A, Luffariellolide | Sesterterpenes |
| H. tubulatus | Arenarol, 5-epiilimaquinone | Sesquiterpene/quinones |
| Hyrtios sp. (Okinawa) | Hyrtinadine A | Bis-indole alkaloid |
| Hyrtios sp. (Micronesia) | 1-carboxy-6-hydroxy-3,4-dihydro-β-carboline | β-carboline alkaloid |
This table showcases the chemical diversity of other species within the Hyrtios genus. nih.govd-nb.infonih.govacs.orgmdpi.com
Geographic and Ecological Considerations in Sample Collection for Research
The collection of sponge specimens for the isolation of this compound and other metabolites occurs in specific marine environments. The geographic location and ecological conditions, such as depth, can influence the chemical profile of the sponges. rjptonline.org
Specimens of Hyrtios erectus that have yielded this compound and related compounds have been collected from the Red Sea, particularly around Hurghada and Safaga in Egypt. researchgate.netmdpi.com Other collection sites for this species include the waters off Okinawa, Japan, and Fiji. d-nb.info Hyrtios reticulatus samples have been sourced from diverse locations such as North Sulawesi and other Indonesian waters, Papua New Guinea, and Vanuatu. mdpi.comrjptonline.orgresearchgate.net The collection is often performed using SCUBA diving at depths ranging from 10 to over 30 meters. d-nb.infomdpi.comnih.gov For example, H. reticulatus containing hyrtioreticulins was found at a 10-meter depth, while some H. erectus samples were collected at depths between 15 and 20 meters. d-nb.infomdpi.com
| Species | Geographic Collection Site | Reported Collection Depth |
| Hyrtios erectus | Red Sea (Hurghada, El Quseir, Safaga), Egypt | 15-20 meters |
| Hyrtios erectus | Okinawa, Japan | Not specified |
| Hyrtios erectus | Fiji | Not specified |
| Hyrtios reticulatus | North Sulawesi, Indonesia | 10 meters |
| Hyrtios reticulatus | Papua New Guinea | Not specified |
| Hyrtios reticulatus | Vanuatu | Not specified |
| Hyrtios communis | Palau | 18-21 meters |
| Hyrtios tubulatus | Curaçao, Netherlands Antilles | ~35 meters |
This table outlines the geographical and depth information for the collection of various Hyrtios species as reported in scientific literature. d-nb.infomdpi.comrjptonline.org
Methodological Approaches to Natural Product Isolation
The isolation of this compound from its natural source is a multi-step process that relies on established chemical techniques to separate the compound from a complex mixture of other metabolites.
The initial step in isolating this compound involves the extraction of the freeze-dried and macerated sponge material using organic solvents. biotech-asia.orgmdpi.com A common procedure involves a primary extraction with methanol (B129727) (MeOH) or a mixture of dichloromethane (B109758) and methanol. nih.govmdpi.com The resulting crude extract is then subjected to a process called solvent partitioning. This technique separates compounds based on their differential solubility in two immiscible liquids. For instance, the crude extract might be partitioned between n-butanol and water. biotech-asia.orgmdpi.com
In one study, the butanol-soluble fraction, which contained this compound, was further purified. nii.ac.jp This purification is typically achieved through various chromatographic techniques. Column chromatography using stationary phases like Sephadex LH-20 is often employed for initial fractionation. biotech-asia.org Fractions containing the target compound are then subjected to high-performance liquid chromatography (HPLC), often using a reversed-phase (such as ODS or C18) column. nii.ac.jpbiotech-asia.org The mobile phase in HPLC is carefully selected to achieve optimal separation; a common system involves a gradient of water and methanol, sometimes with an additive like trifluoroacetic acid (TFA) to improve peak shape. biotech-asia.org Through these successive extraction and chromatographic steps, this compound is isolated in a purified form, allowing for its structural elucidation and further study.
Bioassay-Guided Fractionation Strategies for Active Compound Identification
The isolation of this compound is a clear example of bioprospecting research where the discovery of novel chemical compounds is driven by their biological activity. This process, known as bioassay-guided fractionation, involves a systematic, multi-step method of separating and purifying compounds from a natural source, with each step being guided by a specific biological assay to track the activity. This ensures that researchers focus on the most promising fractions, ultimately leading to the identification of the active constituent.
This compound has been identified from at least two species of marine sponge from the genus Hyrtios: Hyrtios erectus and Hyrtios reticulatus. mdpi.comnih.govnih.govd-nb.info The specific bioassay guiding the fractionation depended on the research team's screening goals. In the case of H. erectus collected from the Red Sea, the isolation of this compound was part of a search for cytotoxic agents, guided by antiproliferative assays against human cancer cell lines. nih.govnih.gov In contrast, research on H. reticulatus from Indonesia was aimed at discovering inhibitors of the ubiquitin-proteasome pathway, a key system in cellular protein degradation. mdpi.comnih.gov This effort was guided by an assay measuring the inhibition of the ubiquitin-activating enzyme (E1). nih.govsemanticscholar.org
The general procedure begins with the collection of the marine sponge, which is then freeze-dried and macerated. A crude organic extract is obtained using solvents like methanol or ethanol. nih.govresearchgate.net This crude extract, which contains a complex mixture of hundreds of compounds, is then subjected to a series of liquid-liquid partitioning and chromatographic separations. After each separation step, the resulting fractions are tested in the chosen bioassay. The most active fraction is selected for the next round of separation, progressively narrowing down the mixture until a pure, active compound is isolated.
For example, when isolating related compounds from a Red Sea Hyrtios species, researchers performed an initial extraction with methanol, which was then partitioned between different solvents like dichloromethane, ethyl acetate (B1210297), and n-butanol. semanticscholar.org The ethyl acetate fraction, showing significant activity in antimicrobial and free-radical scavenging assays, was then selected for further chromatographic purification. semanticscholar.org In the isolation of this compound from H. reticulatus, it was found in the n-butanol soluble fraction of an ethanol extract. researchgate.net Subsequent purification steps typically involve various forms of chromatography, such as column chromatography over silica (B1680970) gel or Sephadex LH-20, followed by final purification using High-Performance Liquid Chromatography (HPLC) to yield the pure compounds. nih.govsemanticscholar.org Once isolated, the chemical structure of the pure compound is determined using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). semanticscholar.orgresearchgate.net
The following table outlines a representative bioassay-guided fractionation process for the isolation of this compound and associated bioactive compounds from Hyrtios sponges.
Table 1: Generalized Bioassay-Guided Fractionation Scheme for Isolating this compound
| Step | Procedure | Description | Bioassay Guidance |
|---|---|---|---|
| 1 | Extraction | Freeze-dried and ground sponge material (Hyrtios sp.) is extracted with an organic solvent (e.g., Methanol/Dichloromethane or Ethanol). | The crude extract is tested for initial activity (e.g., cytotoxicity or enzyme inhibition). nih.gov |
| 2 | Solvent Partitioning | The crude extract is partitioned between immiscible solvents of varying polarity (e.g., n-hexane, ethyl acetate, n-butanol, and water). nih.govsemanticscholar.org | Each solvent fraction is tested. The fraction showing the highest activity (e.g., the n-butanol or ethyl acetate fraction) is selected for further work. researchgate.netsemanticscholar.org |
| 3 | Column Chromatography | The active fraction is subjected to column chromatography (e.g., Silica Gel or Sephadex LH-20) with a solvent gradient of increasing polarity. nih.gov | Multiple sub-fractions are collected and tested. Active sub-fractions are pooled and carried forward. |
| 4 | Purification (HPLC) | The most active sub-fractions are further purified using High-Performance Liquid Chromatography (HPLC), often with a reversed-phase column. nih.govsemanticscholar.org | The purity of the isolated compounds is confirmed, and they are tested individually in the bioassay to confirm activity. |
| 5 | Structure Elucidation | The structure of the pure, active compound (this compound) is determined using spectroscopic analysis (1D/2D NMR, HR-MS). researchgate.net | The identified structure is correlated with the observed biological activity. |
During these fractionation processes, this compound was often isolated alongside a suite of other structurally related and unrelated compounds, many of which also exhibited significant biological activity. This co-isolation highlights the chemical richness of marine sponges as a source for drug discovery.
Table 2: Bioactivity of Selected Compounds Co-isolated with this compound
| Co-isolated Compound | Source Organism | Bioactivity | IC₅₀ Value |
|---|---|---|---|
| Hyrtioerectine C | Hyrtios erectus | Cytotoxicity against HeLa cells. nih.gov | 4.5 µg/mL nih.gov |
| Hyrtioreticulin A | Hyrtios reticulatus | Inhibition of ubiquitin-activating enzyme (E1). nih.gov | 0.75 µg/mL nih.gov |
| Hyrtioreticulin B | Hyrtios reticulatus | Inhibition of ubiquitin-activating enzyme (E1). nih.gov | 11 µg/mL nih.gov |
| Hyrtiocarboline | Hyrtios reticulatus | Cytotoxicity against H522-T1 lung cancer cells. mdpi.com | 1.2 µg/mL mdpi.com |
| Fascaplysin | Hyrtios erectus | Activity against Plasmodium falciparum (NF54). d-nb.info | 34 ng/mL d-nb.info |
| Heteronemin | Hyrtios erectus | Cytotoxicity against HCT-116 colon cancer cells. mdpi.comsemanticscholar.org | 0.7 µM mdpi.comsemanticscholar.org |
Structural Elucidation Methodologies and Analytical Studies
Application of Advanced Spectroscopic Techniques
The elucidation of Hyrtioerectine B's complex structure hinged on the detailed analysis of its spectral data. nih.gov Techniques such as NMR and mass spectrometry were instrumental in providing the necessary evidence to confirm its atomic connectivity and molecular formula. nih.govnih.gov
NMR spectroscopy served as a cornerstone in the structural determination of this compound. nih.govjeolusa.com Through a suite of NMR experiments, scientists were able to map out the proton and carbon framework of the molecule, revealing the intricate connections between its constituent atoms. nih.govresearchgate.net
The ¹H and ¹³C NMR spectra of this compound provided the initial and fundamental pieces of the structural puzzle. researchgate.netmdpi.com Analysis of the ¹H NMR spectrum revealed signals corresponding to the various protons within the molecule, with their chemical shifts (δ) and coupling constants (J) offering clues about their chemical environment and neighboring protons. researchgate.net Similarly, the ¹³C NMR spectrum displayed resonances for each unique carbon atom, indicating the types of carbons present (e.g., methyl, methylene, methine, quaternary) and their electronic surroundings. researchgate.netcareerendeavour.com
Specific data from the literature, while sometimes presented in broader contexts of related compounds, allows for the compilation of characteristic chemical shifts for this compound. nii.ac.jp
Interactive Data Table: ¹H and ¹³C NMR Chemical Shifts for this compound
| Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) |
| 1 | ||
| 2 | ||
| 3 | ||
| 4 | ||
| 4a | ||
| 4b | ||
| 5 | ||
| 6 | ||
| 7 | ||
| 8 | ||
| 8a | ||
| 9a | ||
| 10 | ||
| 11 | ||
| 12 | ||
| 13 | ||
| 14 | ||
| 15 | ||
| 16 | ||
| (Note: Specific, publicly available, peer-reviewed spectral data for every position of this compound is limited. This table is a representative template based on common reporting formats for similar alkaloids.) |
Two-dimensional (2D) NMR experiments were crucial for assembling the fragments deduced from 1D NMR into a complete molecular structure. nih.govresearchgate.net These advanced techniques reveal correlations between nuclei, providing definitive evidence of connectivity. wikipedia.orgua.es
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. emerypharma.comlibretexts.org For this compound, COSY spectra would have been used to establish the spin systems within the tetrahydro-β-carboline and indole (B1671886) moieties. mdpi.comresearchgate.net
HOHAHA (Homonuclear Hartmann-Hahn Spectroscopy): Also known as TOCSY (Total Correlation Spectroscopy), this experiment extends the correlations beyond directly coupled protons to reveal entire spin systems, tracing connections along a chain of coupled protons. wikipedia.orglibretexts.org
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close to each other in space, regardless of whether they are connected through bonds. researchgate.netwikipedia.org This information is vital for determining the relative stereochemistry and three-dimensional conformation of the molecule.
HMQC (Heteronuclear Multiple Quantum Coherence): Now often replaced by the more sensitive HSQC (Heteronuclear Single Quantum Coherence), this experiment correlates each proton with the carbon atom to which it is directly attached. researchgate.nethmdb.ca This allows for the unambiguous assignment of carbon signals based on their attached, and already assigned, protons. mdpi.com
HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment detects correlations between protons and carbons over longer ranges, typically two to four bonds. researchgate.netwikipedia.org HMBC is often the key to connecting different molecular fragments. For instance, correlations from specific protons to quaternary carbons (which have no attached protons) are instrumental in assembling the final structure of complex alkaloids like this compound. mdpi.comresearchgate.net
Key HMBC correlations would have definitively linked the various subunits of this compound, confirming its unique alkaloidal framework. nii.ac.jp
Mass spectrometry provided complementary and essential information, primarily the precise molecular weight and elemental composition, and offered insights into the molecule's structure through its fragmentation patterns. researchgate.netuni-duesseldorf.de
HR-ESI-MS is a soft ionization technique that allows for the highly accurate determination of a compound's molecular weight, often to four or more decimal places. researchgate.netuci.edu This precision enables the calculation of a unique molecular formula. For this compound and its analogues, HR-ESI-MS was used to establish their elemental composition (the exact number of carbon, hydrogen, nitrogen, and oxygen atoms), which is a critical first step in structural elucidation. nii.ac.jpnih.gov The resulting molecular formula also allows for the calculation of the degree of unsaturation, providing information about the number of rings and/or double bonds in the molecule. nii.ac.jp
Electron Ionization Mass Spectrometry (EIMS) is a higher-energy technique that causes the molecule to fragment in a reproducible manner. uni-saarland.denih.gov The resulting fragmentation pattern serves as a molecular fingerprint and provides valuable structural information. libretexts.org By analyzing the mass-to-charge ratio (m/z) of the fragment ions, chemists can deduce the structure of different parts of the molecule and how they are connected. researchgate.netresearchgate.net For alkaloids like the hyrtioerectines, characteristic fragment ions corresponding to the stable indole or β-carboline ring systems are often observed, providing strong evidence for the presence of these core structures. researchgate.net
Chiroptical Spectroscopy for Absolute Configuration Elucidation
Chiroptical spectroscopy is a powerful method for determining the absolute configuration of chiral molecules. saschirality.orgnih.gov This technique measures the differential absorption of left and right circularly polarized light, providing information about the spatial arrangement of atoms in a molecule. jascoinc.com
The experimental ECD spectrum of a chiral molecule provides a unique fingerprint based on its stereochemistry. The spectrum displays positive or negative peaks, known as Cotton effects, at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. jascoinc.com The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral centers.
For a definitive assignment of the absolute configuration, the experimental ECD spectrum is compared with the spectrum of a known standard or with a theoretically calculated spectrum. If the experimental and calculated spectra show a good correlation, the assumed absolute configuration is considered correct. encyclopedia.pub
In the case of compounds structurally similar to this compound, such as Reticulatin B, the experimental ECD spectrum has been crucial for determining its absolute configuration. For instance, the experimental ECD spectrum of Reticulatin B in methanol (B129727) exhibits a distinct negative Cotton effect around 210 nm. This key feature was instrumental in assigning its absolute configuration as 6R. nii.ac.jp
Table 1: Experimental ECD Data for a Structurally Related Compound
| Compound | Solvent | Wavelength (nm) | Cotton Effect |
| Reticulatin B | Methanol | ~210 | Negative |
To definitively establish the absolute configuration suggested by experimental ECD data, quantum mechanical calculations are employed. mdpi.comunipi.it This computational approach involves calculating the theoretical ECD spectrum for a specific enantiomer of the molecule and comparing it to the experimental spectrum. rsc.org
The process typically begins with a conformational analysis to identify the most stable three-dimensional structures of the molecule. nii.ac.jp These stable conformers are then optimized using methods like Density Functional Theory (DFT). nii.ac.jp Following optimization, the ECD spectrum for each conformer is calculated using Time-Dependent Density Functional Theory (TDDFT). nii.ac.jp The individual calculated spectra are then averaged, taking into account the relative populations of the conformers, to generate a final theoretical ECD spectrum.
For Reticulatin B, a compound related to this compound, a conformational analysis for the 6R-configuration was performed. nii.ac.jp The resulting stable conformers were optimized using DFT at the B3LYP/6-31G(d) level. nii.ac.jp Subsequent TDDFT calculations at the BHandHLYP/TZVP level produced a theoretical ECD spectrum with a negative Cotton effect at 210 nm, which was in excellent agreement with the experimental data. nii.ac.jp This strong correlation confirmed the 6R absolute configuration for Reticulatin B. nii.ac.jp
Comparative Spectroscopic Analysis with Related Alkaloids
The structural elucidation of this compound is also supported by comparing its spectroscopic data (such as NMR) with those of known, structurally related alkaloids. This compound is part of a larger family of indole alkaloids isolated from marine sponges of the Hyrtios genus. researchgate.net These compounds often share a common core structure but differ in their substitution patterns or stereochemistry.
Biosynthetic Pathway Research
Proposed Biogenetic Origin of Hyrtioerectine B
The proposed biosynthetic pathway for this compound, and related compounds like hyrtioreticulin F, is believed to originate from fundamental amino acid building blocks. It is hypothesized that the biosynthesis involves L-tryptophan, two units of L-alanine, and glycine. researchgate.net A key transformation in this proposed pathway is the Pictet-Spengler reaction, a well-established mechanism in the biosynthesis of numerous indole (B1671886) alkaloids. researchgate.net This reaction would facilitate the condensation of a tryptamine (B22526) derivative (derived from tryptophan) with an aldehyde or keto acid to form the characteristic tetrahydro-β-carboline core structure of this compound. researchgate.netnih.govresearchgate.net
The biogenetic route to form the β-carboline skeleton generally involves the reaction of an indole-ethylamine, such as tryptamine, with a carbonyl compound. acs.org In the case of many β-carboline alkaloids, this carbonyl-containing precursor is an aldehyde or an α-keto acid. acs.org The resulting tetrahydro-β-carboline can then undergo further modifications, such as oxidation, to yield the aromatic β-carboline structure seen in this compound. acs.org
Investigating Precursors and Enzymatic Steps in the Biosynthesis of Indole Alkaloids
The biosynthesis of indole alkaloids, a diverse class to which this compound belongs, is a complex process involving a series of enzymatic reactions. ontosight.ai The foundational precursor for the indole moiety is almost universally the amino acid L-tryptophan. nih.gov The biosynthetic journey typically commences with the conversion of tryptophan to tryptamine, a reaction catalyzed by the enzyme tryptophan decarboxylase. ontosight.airesearchgate.net
Another critical precursor for many indole alkaloids, particularly the monoterpenoid indole alkaloids, is secologanin. ontosight.airesearchgate.net This monoterpene derivative is synthesized through a separate pathway and is then condensed with tryptamine in a reaction catalyzed by strictosidine (B192452) synthase to form strictosidine. ontosight.airesearchgate.net Strictosidine is a pivotal intermediate from which a vast array of indole alkaloids are derived. ontosight.ai The glucose moiety of strictosidine is subsequently cleaved by strictosidine glucosidase, leading to a reactive intermediate that undergoes further rearrangements and enzymatic modifications to generate the structural diversity observed in this class of compounds. researchgate.netontosight.ai
The enzymes involved in these pathways are subject to complex regulation. For instance, in the biosynthesis of monoterpenoid indole alkaloids in Catharanthus roseus, the expression of genes encoding several key enzymes is influenced by plant hormones such as auxin, cytokinin, and methyl-jasmonate. researchgate.net While the specific enzymatic steps leading to this compound are yet to be fully elucidated, the general principles of indole alkaloid biosynthesis provide a framework for understanding its formation.
Table 1: Key Precursors and Intermediates in Indole Alkaloid Biosynthesis
| Precursor/Intermediate | Role in Biosynthesis |
| L-Tryptophan | The primary source of the indole ring system. nih.gov |
| Tryptamine | Formed from the decarboxylation of L-tryptophan; condenses with a carbonyl compound. ontosight.airesearchgate.net |
| Secologanin | A monoterpene precursor that condenses with tryptamine in the formation of many indole alkaloids. ontosight.airesearchgate.net |
| Strictosidine | A central intermediate formed from the condensation of tryptamine and secologanin. ontosight.ai |
Comparative Biosynthetic Studies with Related β-Carboline Alkaloids
The biosynthesis of this compound can be contextualized by comparing it with other β-carboline alkaloids. The formation of the β-carboline core is a common feature, typically arising from the Pictet-Spengler reaction between a tryptamine derivative and an aldehyde or α-keto acid. acs.orgsci-hub.se
For example, in the biosynthesis of harmala alkaloids like harman (B1672943) and norharman, tryptamine condenses with pyruvate (B1213749) or acetaldehyde, respectively. mdpi.com Similarly, the formation of tetrahydro-β-carboline-3-carboxylic acids in various foods involves the reaction of tryptophan with aldehydes. acs.orgmdpi.com
This compound is structurally related to other alkaloids isolated from the marine sponge Hyrtios erectus, such as hyrtioerectine A, which also contains a β-carboline moiety. acs.org Furthermore, compounds like hyrtioreticulins A, B, and F, isolated from Hyrtios reticulatus, share the β-carboline framework and are presumed to have a similar biogenetic origin involving the Pictet-Spengler reaction. researchgate.net The structural variations among these related alkaloids likely arise from the incorporation of different precursor units alongside tryptophan and subsequent differential enzymatic modifications. researchgate.net
The study of these related compounds provides valuable insights into the potential biosynthetic pathway of this compound, suggesting a conserved core mechanism with diversification through the use of varied building blocks and enzymatic tailoring.
Synthetic Chemistry Approaches to Hyrtioerectine B and Analogues
Total Synthesis Strategies for the Hyrtioerectine B Framework
The core of this compound is the β-carboline heterocyclic system. Synthetic strategies, therefore, focus on efficient methods to construct this key structural motif, which is shared by a vast family of biologically active alkaloids. nih.govljmu.ac.uk
The Pictet-Spengler reaction is a cornerstone in the synthesis of β-carboline and isoquinoline (B145761) alkaloids. jk-sci.com The reaction involves the condensation of a β-arylethylamine, such as tryptamine (B22526), with an aldehyde or ketone, followed by an acid-catalyzed cyclization to form the tetrahydro-β-carboline ring system. jk-sci.comdepaul.edu The mechanism begins with the formation of a Schiff base intermediate, which, upon protonation, undergoes an intramolecular electrophilic substitution onto the electron-rich indole (B1671886) ring, typically at the C-2 position. depaul.edu
In the biosynthesis of β-carbolines like this compound, it is proposed that a Pictet-Spengler reaction occurs at the C-2 position of the indole ring of a tryptophan-derived intermediate. acs.org Laboratory syntheses have successfully mimicked this approach. For instance, the reaction of tryptamine hydrochloride with ethyl glyoxylate (B1226380) can initiate the formation of the tetrahydro-β-carboline (THBC) core, which can be further elaborated. krupgc.ac.in
While the standard Pictet-Spengler reaction proceeds at the C-2 position of the indole, related research has demonstrated the possibility of achieving cyclization at the C-4 position under specific conditions, leading to different but related alkaloid scaffolds like hyrtioreticulins C and D. acs.org A study by Nakao and coworkers investigated the conditions for such a C-4 cyclization, highlighting the influence of solvents and catalysts on the regioselectivity of the reaction.
| Entry | Solvent | Additive | Yield of β-carbolines (%) |
| 1 | MeOH | - | Complex Mixture |
| 2 | MeOH | - | Complex Mixture |
| 3 | AcOH/MeOH (1:10) | - | 75 |
| 4 | AcOH/MeOH (1:10) | - | 75 (at 50 °C) |
| 5 | MeOH | Et3N | Complex Mixture |
| 6 | MeOH | DBU | Complex Mixture |
| Table 1: Influence of reaction conditions on the Pictet-Spengler reaction outcome, adapted from studies on related indole alkaloids. acs.org |
This highlights the versatility and challenges of the Pictet-Spengler reaction in controlling regioselectivity to access the specific β-carboline framework of this compound and its isomers. acs.org
Modern synthetic chemistry has increasingly turned to transition-metal catalysis for the construction of complex heterocyclic systems. Palladium-catalyzed reactions are particularly powerful tools for building the β-carboline skeleton, offering alternative pathways to traditional methods like the Pictet-Spengler reaction. nih.govljmu.ac.uk
Several palladium-catalyzed strategies have been developed:
Heck-Type Cyclization : An intramolecular Heck reaction can be employed to form the pyridine (B92270) ring of the β-carboline. For example, a protocol using palladium acetate (B1210297) (Pd(OAc)₂) and a phosphine (B1218219) ligand can efficiently cyclize a suitably substituted bromoindole derivative to yield the carboline framework. rsc.orgacs.org
Sonogashira Coupling followed by Cyclization : A one-pot sequence involving a Sonogashira cross-coupling and a subsequent [2+2+2] cyclization has been reported for the synthesis of annulated β-carbolines. nih.gov This method constructs multiple rings in a single operation, demonstrating high efficiency. nih.gov
Buchwald-Hartwig Amination/Heck Arylation Cascade : A two-step protocol consisting of a Buchwald-Hartwig amination followed by an intramolecular Heck-type cyclization provides regiospecific access to 3-substituted β-carbolines in high yields. rsc.org
Reductive N-Heteroannulation : This strategy involves a Stille-type coupling followed by a palladium-catalyzed reductive cyclization of a nitroaryl intermediate to construct the tetrahydro-β-carboline system. ljmu.ac.uk
| Catalyst/Reagents | Reaction Type | Key Transformation | Reference |
| Pd(PPh₃)₄ | Sonogashira/[2+2+2] Cyclization | Constructs three rings in one pot to form an annulated β-carboline. | nih.gov |
| Pd(OAc)₂, PPh₃, K₂CO₃ | Intramolecular Heck Coupling | Cyclization of 2-aryl(tosylamino)methyl-3-bromoindoles. | acs.org |
| Pd(OAc)₂, Cu(OAc)₂ | C-H Activation/Annulation | Cyclization of biaryl precursors to form C3-substituted β-carbolines. | ljmu.ac.uk |
| Pd(II) catalyst | Cascade Cyclization/Redox-Relay | Forms tetrahydro-β-carbolines from 2-(hydroxyalkenynyl)sulfonanilides. | rsc.org |
| Table 2: Examples of Palladium-Catalyzed Methodologies for β-Carboline Framework Synthesis. |
These palladium-catalyzed methods provide a versatile toolbox for accessing the core structure of this compound, often with high efficiency and control over substitution patterns. nih.govacs.org
Semi-Synthetic Modifications and Analogues Generation
Given the difficulty in obtaining large quantities of many marine natural products through isolation or total synthesis, semi-synthetic modification of a natural product or a synthetic intermediate is a valuable strategy. researchgate.net This approach allows for the rapid generation of derivatives to probe biological activity and improve pharmacological properties.
Thiol-Michael addition, a type of conjugate addition, is a highly efficient and reliable reaction for forming carbon-sulfur bonds. srce.hr It involves the addition of a sulfur-based nucleophile (a thiol) to an α,β-unsaturated carbonyl compound, such as an enone. srce.hr This reaction is often considered a "click" reaction because it proceeds under mild conditions, often in aqueous solution, with high yields and selectivity. rsc.orgmdpi.com
While no specific application of Thiol-Michael addition to this compound has been reported, the strategy has been successfully used to create analogues of other marine natural products. researchgate.net For a molecule like this compound, if a synthetic intermediate or a related natural product possessed an enone functionality, Thiol-Michael addition could be used to introduce a wide variety of sulfur-containing side chains. Subsequent reduction of the enone's carbon-carbon double bond or the ketone could further increase the structural diversity of the resulting analogues. researchgate.net This method provides a powerful tool for systematically modifying a lead compound to optimize its biological profile.
Diversity-Oriented Synthesis for Chemical Space Exploration
Diversity-oriented synthesis (DOS) is a synthetic strategy aimed at producing collections of structurally diverse small molecules in a small number of steps. nih.govwikipedia.org Unlike target-oriented synthesis, which focuses on making a single molecule, DOS aims to explore a wide area of "chemical space" to identify new scaffolds with novel biological functions. nih.gov The strategy often begins with a common starting material that is elaborated through various reaction pathways to generate a library of compounds with different core skeletons. wikipedia.org
The β-carboline framework of this compound is an ideal starting point for a DOS approach. krupgc.ac.in By introducing various functional groups onto the β-carboline core, a wide range of reagents and reaction cascades can be applied to generate bicyclic and tricyclic alkaloid analogues. rsc.org For example, a common intermediate could be subjected to different cyclization reactions, such as enyne metathesis or [5+2] cycloadditions, to produce unique molecular skeletons in a single generation. wikipedia.org This approach is invaluable for discovering new lead compounds when the precise structural requirements for biological activity are unknown. researchgate.net
Challenges in Scalable Synthesis for Academic Research
A major hurdle in the study of complex natural products like this compound is obtaining sufficient quantities of the material for extensive biological evaluation. Isolating these compounds from their natural sources, such as marine sponges, is often challenging and yields very small amounts. researchgate.net This makes synthetic approaches essential.
However, scaling up complex, multi-step total syntheses from the milligram to the gram scale for academic research purposes presents its own set of challenges:
Reaction Efficiency : Many elegant reactions developed for small-scale synthesis suffer from decreased yields or increased by-product formation when scaled up.
Reagent Cost and Availability : The cost and availability of specialized reagents, ligands, and catalysts can become prohibitive for large-scale work.
Purification : Chromatographic purification, which is common in academic labs, becomes cumbersome and resource-intensive on a larger scale.
Selectivity Control : Maintaining high levels of chemo-, regio-, and stereoselectivity can be more difficult on a larger scale, where factors like heat transfer and mixing become critical. researchgate.net
Recent research has focused on developing more "scalable" synthetic routes, for instance, by designing robust catalytic systems that can be recycled or by creating convergent synthetic plans that minimize the number of linear steps. researchgate.net Overcoming these challenges is critical for advancing the preclinical development of promising natural product-based compounds.
Biological Activities Research: in Vitro Models and Mechanistic Investigations
In Vitro Cytotoxicity and Anticancer Research
Hyrtioerectine B has demonstrated notable cytotoxic and antiproliferative effects in various cancer cell line models. These studies form the foundation of its investigation as a potential anticancer agent.
This compound, isolated from the marine sponge Hyrtios erectus, has shown inhibitory activity against several human cancer cell lines. It exhibited moderate cytotoxicity against HeLa (cervical cancer) cells with a reported IC50 value of 5.0 µg/mL. researchgate.net Further studies have indicated its activity against HepG2 (hepatocellular carcinoma) cells, with an IC50 value of 9.6 µmol L−1. researchgate.net The antiproliferative effects have also been observed in other cancer cell lines, including MCF-7 (breast adenocarcinoma) and HCT-116 (colorectal carcinoma). researchgate.net While the exact IC50 values for these latter cell lines are not always specified for this compound alone, related compounds from Hyrtios erectus have shown activity, suggesting a broader potential for this class of molecules. researchgate.net The N-hexane extract of Hyrtios erectus, which contains a variety of bioactive compounds including potentially this compound, demonstrated a dose- and time-dependent inhibition of MCF-7 cell proliferation. researchgate.net
Table 1: Antiproliferative Activity of this compound Against Cancer Cell Lines
| Cell Line | Cancer Type | IC50 | Citation |
|---|---|---|---|
| HeLa | Cervical Cancer | 5.0 µg/mL | researchgate.net |
| HepG2 | Hepatocellular Carcinoma | 9.6 µmol L−1 | researchgate.net |
| MCF-7 | Breast Adenocarcinoma | Activity noted | researchgate.net |
| HCT-116 | Colorectal Carcinoma | Activity noted | researchgate.net |
Research into the mechanisms of cell death induced by compounds from Hyrtios erectus points towards the induction of apoptosis. While studies specifically isolating the effect of this compound are limited, extracts from the sponge have been shown to trigger apoptotic pathways in cancer cells. For instance, the N-hexane extract of Hyrtios erectus induced apoptosis in MCF-7 cells, characterized by DNA fragmentation and cell cycle arrest at the G2/M phase. researchgate.net This was accompanied by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of pro-apoptotic proteins such as Bax, caspase-3, and caspase-9. researchgate.net The cleavage of poly(ADP-ribose) polymerase (PARP) was also observed, further confirming the apoptotic cascade. researchgate.net Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway. rndsystems.comnih.gov The observed changes in Bcl-2 family proteins (Bax and Bcl-2) suggest the involvement of the intrinsic pathway, which is regulated by the balance of these pro- and anti-apoptotic members at the mitochondrial membrane. thermofisher.comnih.gov
The precise molecular targets of this compound are still under investigation. However, the induction of apoptosis suggests that its targets likely lie within the key regulatory pathways of programmed cell death. The modulation of Bcl-2 family proteins and caspases by extracts containing this compound points to these as potential targets or downstream effectors. researchgate.net The process of identifying specific molecular targets is a critical step in drug discovery and can involve various approaches, from target-based screening to phenotypic screening. nih.gov For complex natural products like this compound, elucidating the exact molecular interactions is a continuing area of research.
Antimicrobial Activity Studies
In addition to its anticancer properties, this compound and related compounds have been evaluated for their ability to inhibit the growth of pathogenic microorganisms.
Extracts from the sponge Hyrtios erectus, from which this compound is derived, have been reported to possess antibacterial properties. semanticscholar.org While specific data for purified this compound against a wide spectrum of bacteria is not extensively detailed in the available literature, the general activity of related marine natural products suggests potential efficacy. The structural characteristics of bacteria, particularly the differences in the cell wall between Gram-positive and Gram-negative strains, often lead to differential susceptibility to antibacterial agents. mdpi.comnih.gov
The potential of this compound and its source organism, Hyrtios erectus, extends to antifungal activity. researchgate.net While comprehensive studies detailing the specific spectrum of activity of purified this compound against various pathogenic fungi are limited, the broader class of marine alkaloids has shown promise in this area. nih.gov The increasing prevalence of fungal infections and the emergence of resistant strains highlight the need for novel antifungal agents from natural sources. nih.gov
Research on Antitubercular and Anti-Helicobacter pylori Activities
Investigations into the potential therapeutic applications of compounds derived from marine sponges have identified promising candidates for combating bacterial pathogens. Notably, sesterterpenes of the scalarane class, isolated from the Red Sea sponge Hyrtios erectus—the same genus from which this compound was sourced—have demonstrated potent antitubercular and anti-Helicobacter pylori activities in bioassays. nih.gov While these findings highlight the potential of the Hyrtios genus as a source of antibacterial agents, specific studies detailing the direct activity of this compound against Mycobacterium tuberculosis or H. pylori have not been extensively reported in the available scientific literature. Further research is required to determine if this compound shares the antibacterial properties of other compounds isolated from its source organism.
Enzyme Inhibition Studies
The ability of natural products to selectively inhibit enzymes is a cornerstone of drug discovery. Research into this compound has occurred in the context of screening for inhibitors of specific enzymes crucial to disease pathways.
Ubiquitin-Activating Enzyme (E1) Inhibition Research
The ubiquitin-proteasome system is a critical pathway for protein degradation, and its inhibition is a target for cancer therapy. The ubiquitin-activating enzyme (E1) is the first and essential step in this cascade. In a study focused on discovering novel E1 inhibitors from the marine sponge Hyrtios reticulatus, this compound was isolated as a known, previously identified alkaloid alongside several new compounds named hyrtioreticulins A-E. nih.gov
In this research, the inhibitory activities of the new compounds, Hyrtioreticulins A and B, against E1 were measured by their ability to prevent the formation of the E1-ubiquitin intermediate. nih.gov Hyrtioreticulin A, in particular, was identified as a potent E1 inhibitor. nih.gov While this compound was co-isolated in this important study, its own inhibitory activity against the ubiquitin-activating enzyme (E1) was not reported. nih.gov
| Compound | Source Organism | IC₅₀ (µg/mL) |
|---|---|---|
| Hyrtioreticulin A | Hyrtios reticulatus | 0.75 |
| Hyrtioreticulin B | Hyrtios reticulatus | 11 |
| This compound | Hyrtios reticulatus | Not Reported |
Isocitrate Lyase (ICL) Inhibition Investigations
Isocitrate lyase (ICL) is a key enzyme in the glyoxylate (B1226380) cycle, a metabolic pathway that is absent in mammals but essential for the survival of various pathogens, including the bacterium Mycobacterium tuberculosis and certain fungi. uniprot.orgwikipedia.orgmdpi.com The glyoxylate cycle allows these organisms to synthesize carbohydrates from fatty acids, which is crucial for their persistence and virulence, especially during the dormant phase of tuberculosis infection. core.ac.uknih.gov Because ICL is not present in humans, it is considered an attractive target for the development of new antimicrobial drugs with high selectivity and potentially low toxicity. wikipedia.orgmdpi.com
Despite the significant interest in finding ICL inhibitors, a review of the scientific literature indicates that specific investigations into the inhibitory effect of this compound on isocitrate lyase have not been published.
Antioxidant Activity Research
The evaluation of antioxidant properties is a common step in characterizing the bioactivity of natural products. Antioxidants can neutralize harmful free radicals, which are implicated in a wide range of diseases.
Free Radical Scavenging Assays (e.g., DPPH)
The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and simple method for assessing the free radical scavenging ability of compounds. nih.gov The DPPH radical is a stable, deep violet-colored molecule that becomes colorless or pale yellow upon accepting a hydrogen atom or an electron from an antioxidant. nih.govmedcraveonline.com The degree of color change, measured by a decrease in absorbance at approximately 517 nm, is proportional to the antioxidant capacity of the tested substance. nih.govmedcraveonline.com
Research on marine natural products from the Red Sea sponge Hyrtios erectus has included the evaluation of the free radical scavenging activity of its chemical constituents using the DPPH method. dntb.gov.ua However, specific data quantifying the DPPH radical scavenging activity of this compound, such as its IC₅₀ value, are not detailed in the currently available scientific reports.
Immunomodulatory and Anti-inflammatory Research in Cellular Models
The immune system's response is a complex balance of pro-inflammatory and anti-inflammatory signals. Compounds with immunomodulatory or anti-inflammatory properties can help control diseases characterized by chronic inflammation or autoimmune dysfunction. frontiersin.orgmdpi.com Cellular models are fundamental tools for studying these effects, often by measuring a compound's impact on cytokine production (e.g., TNF-α, interleukins), signaling pathways like NF-κB, and the activity of immune cells such as macrophages and lymphocytes. nih.govfrontiersin.org
Other natural products isolated from the Hyrtios genus, specifically scalarane sesterterpenoids, have been reported to possess anti-inflammatory activities. nih.gov This suggests that compounds from this marine sponge source may have the potential to modulate inflammatory pathways. However, dedicated studies focusing on the specific immunomodulatory and anti-inflammatory effects of this compound in cellular models have not been described in the accessible literature. Therefore, its capacity to alter immune cell function or inflammatory mediator production remains an open area for future investigation.
Lack of In Vitro Data on the Antiparasitic Activities of this compound
Despite a comprehensive search of available scientific literature, no specific in vitro studies investigating the antiparasitic activities of the marine-derived indole (B1671886) alkaloid, this compound, have been identified. As a result, there is currently no data to report on its potential efficacy against parasites such as Leishmania, Trypanosoma, or Plasmodium species in laboratory models.
The investigation into the biological activities of natural compounds is an ongoing and evolving field of research. While many marine organisms are a rich source of novel chemical entities with diverse pharmacological properties, not all isolated compounds have been evaluated for every potential therapeutic application.
The absence of published research on the in vitro antiparasitic effects of this compound means that details regarding its inhibitory concentrations (IC50 values), selectivity against parasite and host cells, or its mechanism of action in a parasitological context remain unknown.
Further research would be required to determine if this compound possesses any antiparasitic properties. Such studies would typically involve:
In vitro screening: Exposing various parasite species (e.g., Plasmodium falciparum, Leishmania donovani, Trypanosoma brucei) to this compound in a controlled laboratory setting to observe any inhibition of parasite growth.
Cytotoxicity testing: Assessing the toxicity of the compound against mammalian cell lines to determine its selectivity index, a crucial indicator of its potential as a drug candidate.
Mechanistic studies: If activity is observed, further investigations would be necessary to understand how the compound exerts its antiparasitic effect.
Structure Activity Relationship Sar Studies
Elucidation of Pharmacophores and Key Structural Motifs for Biological Activities
The core structure of Hyrtioerectine B and its congeners is a key determinant of their biological activity. The fundamental pharmacophore can be described as a dimeric-like assembly featuring a β-carboline nucleus linked to an indole (B1671886) moiety through a direct carbon-carbon bond at position C-3 of each heterocyclic system. researchgate.net
Key Structural Motifs:
β-Carboline Scaffold: The tricyclic pyrido[3,4-b]indole system, commonly known as a β-carboline, is a well-established "privileged scaffold" in medicinal chemistry, recognized for a wide range of biological activities, including anticancer, antimicrobial, and antiviral effects. researchgate.net Its planar nature allows for potential intercalation with DNA, a mechanism of action for some cytotoxic β-carbolines.
Tetrahydro-β-carboline (THβC) Moiety: The partially saturated piperidine (B6355638) ring within the β-carboline structure of this compound is a significant feature. THβC motifs are important structural elements in numerous bioactive natural products and pharmaceuticals. researchgate.net
C-3/C-3' Linkage: The direct linkage between the C-3 of the indole ring and the C-3 of the β-carboline ring is a defining characteristic of the hyrtioerectine class. researchgate.net This linkage creates a specific three-dimensional orientation of the two aromatic systems that is critical for receptor binding or target interaction.
The cytotoxic effects of this compound and its close natural analogue, Hyrtioerectine C, highlight the importance of the core structure. Both compounds exhibit moderate cytotoxicity against HeLa cancer cells, with very similar potencies, suggesting the fundamental linked scaffold is essential for the observed activity. researchgate.net
| Compound | Source Organism | Tested Cell Line | Cytotoxicity (IC50) |
|---|---|---|---|
| This compound | Hyrtios erectus | HeLa | 5.0 µg/mL (20.3 µM) |
| This compound | Hyrtios erectus | HepG2 | 9.6 µmol L-1 |
| Hyrtioerectine C | Hyrtios erectus | HeLa | 4.5 µg/mL (20.4 µM) |
| Hyrtioerectine A | Hyrtios erectus | HeLa | 10 µg/mL |
Computational Approaches in SAR Analysis
Computational chemistry offers powerful tools to analyze SAR and guide the design of new, more active compounds, even with a limited number of analogues. oncodesign-services.com Methods like Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking are frequently used to rationalize the biological activity of a series of compounds. researchgate.netasianjpr.com
While these computational techniques have been successfully applied to other classes of natural products, including other β-carboline alkaloids, preprints.org there is a notable lack of published research applying these specific methods to this compound and its direct analogues. This represents a significant opportunity for future investigation.
A potential computational SAR study on the hyrtioerectine family would likely involve the following steps:
3D-QSAR Modeling: Three-dimensional QSAR methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) could be employed. nih.govmdpi.com
First, the 3D structures of the known natural analogues (Hyrtioerectines A-F) would be built and aligned based on their common core scaffold.
Next, their cytotoxic potencies (IC₅₀ values) would be correlated with their calculated steric and electrostatic fields.
The resulting 3D-QSAR model would generate contour maps, visualizing regions where steric bulk, positive or negative electrostatic potential, or hydrogen-bonding characteristics are predicted to increase or decrease cytotoxic activity. These maps would provide a clear 3D roadmap for designing new analogues with enhanced potency. nih.gov
Molecular Docking: If a biological target for this compound were identified, molecular docking simulations could predict the binding orientation of the alkaloid within the target's active site. mdpi.com This would help elucidate the key intermolecular interactions (e.g., hydrogen bonds, π-π stacking) responsible for its biological effect and provide a structural basis for the observed SAR.
The application of these computational approaches would significantly deepen the understanding of this compound's mechanism of action and accelerate the discovery of novel, potent anticancer drug candidates based on its unique scaffold.
Computational Chemistry and in Silico Investigations
Molecular Docking and Dynamics Simulations for Target Interaction Prediction
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict the binding affinity and stability of a ligand (like Hyrtioerectine B) to a biological target, typically a protein. These methods provide insights into the binding mode, key interacting residues, and the conformational changes that occur upon binding.
While specific molecular docking studies targeting this compound are not extensively documented, research on other secondary metabolites from its source, the marine sponge Hyrtios erectus, offers valuable insights. A notable study performed in silico investigations on several scalarane sesterterpenes from Hyrtios erectus against key protein targets of the SARS-CoV-2 virus. This research utilized molecular docking to predict the binding energies and interaction patterns of these compounds within the active sites of the COVID-19 main protease (M-pro) and Nsp15 endoribonuclease.
The findings from these studies on related compounds suggest that molecules from Hyrtios erectus can exhibit favorable interactions with viral proteins. For instance, certain compounds demonstrated higher docking scores and formed more stable complexes than reference ligands, indicating a potential for inhibitory activity. The stability of these ligand-protein complexes was further validated through MD simulations, which analyze the physical movements of atoms and molecules over time, providing a more dynamic and realistic model of the interaction. These simulations confirmed the stability of the docked compounds within the protein's binding pocket.
Given that this compound is also an indole (B1671886) alkaloid isolated from Hyrtios erectus, it is plausible that it could exhibit interesting binding interactions with various therapeutic targets. Future molecular docking and MD simulation studies on this compound could elucidate its potential targets and mechanism of action at a molecular level.
Table 1: Representative Data from Molecular Docking Studies of Compounds from Hyrtios erectus
| Compound Class | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical for this compound) |
| Scalarane Sesterterpenes | SARS-CoV-2 M-pro | -7.5 to -9.2 | Cys145, His41, Met165 |
| Scalarane Sesterterpenes | Nsp15 Endoribonuclease | -7.0 to -8.8 | His235, Lys290, Tyr343 |
| Indole Alkaloids (e.g., this compound) | Various (e.g., Kinases, Proteases) | To be determined | To be determined |
Note: The data for scalarane sesterterpenes are based on published studies. The information for this compound is hypothetical and awaits experimental and computational validation.
Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling
Chemoinformatics involves the use of computational methods to analyze chemical data, while Quantitative Structure-Activity Relationship (QSAR) modeling is a technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org QSAR models are valuable for predicting the activity of new or untested compounds, thereby prioritizing synthetic and screening efforts.
As of now, specific chemoinformatic analyses or QSAR models for this compound have not been reported in the available scientific literature. However, the principles of QSAR are highly applicable to a class of compounds like marine indole alkaloids. rsc.org A typical QSAR study involves:
Data Collection: Gathering a dataset of structurally related compounds with experimentally determined biological activities.
Descriptor Calculation: Calculating various molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties (e.g., molecular weight, lipophilicity, electronic properties).
Model Development: Using statistical methods to build a mathematical model that correlates the descriptors with the biological activity.
Model Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
For a compound like this compound, a QSAR model could be developed if a series of its analogs with varying biological activities were available. Such a model could help in designing new derivatives of this compound with enhanced potency and selectivity. The insights gained from QSAR studies on other marine natural products suggest that descriptors related to hydrophobicity, electronic distribution, and molecular shape are often crucial for their biological activity.
Virtual Screening for Identification of Druggable Leads
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This method is cost-effective and significantly reduces the number of compounds that need to be screened experimentally.
There are two main approaches to virtual screening:
Structure-Based Virtual Screening (SBVS): This method relies on the 3D structure of the target protein. Molecular docking is the most common technique used in SBVS, where compounds from a database are docked into the binding site of the target, and their binding affinities are scored and ranked.
Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS methods can be used. These approaches utilize the information from a set of known active compounds to identify other molecules with similar properties. Techniques include searching for compounds with similar 2D or 3D structures, or using pharmacophore models that define the essential features required for binding.
While no specific virtual screening campaigns have been published for this compound, its unique chemical scaffold makes it an interesting candidate for such studies. For instance, if a specific protein target for this compound is identified, SBVS could be employed to screen large compound databases to find molecules with similar or better binding potential. Conversely, if a set of indole alkaloids with a known activity profile is established, LBVS could be used to discover novel compounds with similar therapeutic effects. The application of virtual screening to natural product libraries has been successful in identifying promising lead compounds for various diseases. nih.govnih.gov
Advanced Analytical Methodologies in Natural Product Research Applied to Hyrtioerectine B
Hyphenated Techniques in Isolation and Characterization (e.g., LC-MS/MS, GC-MS)
Hyphenated techniques, which couple a separation method with a spectroscopic detection technology, are indispensable for the analysis of natural product extracts. nih.govchromatographytoday.com The combination of liquid chromatography (LC) with mass spectrometry (MS), particularly tandem mass spectrometry (LC-MS/MS), is a powerful tool for this purpose. humanjournals.comresearchgate.net
In the study of Hyrtioerectine B and its analogs, High-Performance Liquid Chromatography (HPLC) is a fundamental step for separation and purification. nih.gov The process often begins with chromatographic fractionation of the crude extract, for instance, from the Hyrtios sponge, followed by final purification using HPLC. nih.gov This allows for the isolation of individual compounds from a complex mixture.
Following separation by LC, mass spectrometry provides crucial information regarding the molecular weight and elemental composition of the compounds. High-Resolution Mass Spectrometry (HRMS) is specifically utilized to determine the precise molecular formula. nih.gov For instance, the molecular formula of a related compound, secofascaplysic acid, was determined as C18H12N2O3 using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS). griffith.edu.au This level of precision is critical for distinguishing between compounds with similar masses.
While gas chromatography-mass spectrometry (GC-MS) is another common hyphenated technique, its application is generally limited to volatile compounds. nih.govrjpn.org Given the complex and often non-volatile nature of alkaloids like this compound, LC-MS and LC-MS/MS are the more predominantly utilized hyphenated methods in their isolation and characterization. humanjournals.comnih.gov
Table 1: Application of Hyphenated Techniques in the Analysis of this compound and Related Compounds
| Analytical Technique | Application | Purpose | Reference |
| HPLC | Isolation and Purification | To separate individual alkaloids from the crude extract of Hyrtios species. | nih.gov |
| LC-MS | Analysis and Identification | To couple the separation power of LC with the mass analysis capabilities of MS for compound identification. | nih.govhumanjournals.com |
| HRMS | Structural Elucidation | To determine the precise molecular formula of the isolated compounds. | nih.govgriffith.edu.au |
NMR-Based Metabolomics for Profiling and Identification of this compound in Complex Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including marine natural products. jeolusa.com In the context of complex mixtures, NMR-based metabolomics has emerged as a powerful approach for the simultaneous profiling and identification of numerous metabolites. nih.govfrontiersin.org
The process of identifying a compound like this compound within a sponge extract involves a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments. nih.gov 1D NMR spectra, such as ¹H NMR, provide an initial overview of the protons present in the molecule. frontiersin.org However, due to significant signal overlap in complex samples, 2D NMR techniques are essential for unambiguous structure determination. frontiersin.org
Key 2D NMR experiments used in the characterization of this compound and its congeners include:
COSY (Correlation Spectroscopy): Identifies proton-proton couplings (¹H-¹H correlations), helping to establish spin systems within the molecule. nih.gov
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to (¹H-¹³C one-bond correlations). nih.gov
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds (¹H-¹³C long-range correlations), which is critical for piecing together the carbon skeleton and connecting different fragments of the molecule. nih.govgriffith.edu.au
Metabolomic analysis of biological samples, such as extracts from Hyrtios species, can utilize these NMR datasets to create a metabolic profile. plos.org By comparing the NMR data of the mixture to that of known compounds like this compound, researchers can identify its presence. Statistical tools like Statistical Total Correlation Spectroscopy (STOCSY) can further aid in this process by identifying signals in the NMR spectra that belong to the same molecule, facilitating the identification of known compounds and the characterization of new ones within the complex mixture. nih.govmdpi.com
Table 2: NMR Techniques Used for the Elucidation of this compound and Related Alkaloids
| NMR Experiment | Type | Information Provided | Reference |
| ¹H NMR | 1D | Provides information on the chemical environment and number of protons. | frontiersin.org |
| ¹³C NMR | 1D | Provides information on the carbon skeleton. | frontiersin.org |
| COSY | 2D | Reveals proton-proton (H-H) spin-spin couplings. | nih.gov |
| HSQC | 2D | Correlates protons to their directly attached carbons. | nih.gov |
| HMBC | 2D | Shows long-range correlations between protons and carbons (2-3 bonds). | nih.govgriffith.edu.au |
Emerging Analytical Methods for Structural Elucidation of Marine Natural Products
The structural elucidation of complex marine natural products is a constantly evolving field, with new methods emerging to overcome the limitations of traditional techniques. nih.gov While standard spectroscopic methods like NMR and MS are powerful, challenges can arise with highly complex or unstable molecules, or when only minute quantities are available. nih.gov
One significant advancement is the increasing use of computer-aided structure elucidation (CASE) systems. acdlabs.com These software programs can take in data from various analytical techniques (NMR, MS, IR, UV-Vis) and generate possible structures that are consistent with all the available data. acdlabs.com This can be particularly useful when 2D NMR data is contradictory or difficult to interpret manually. acdlabs.com
Another powerful emerging technique is micro-electron diffraction (MicroED) . nih.gov This method can determine the three-dimensional structure of molecules from nanocrystals, which are significantly smaller than what is required for traditional X-ray crystallography. nih.gov This has a profound impact on natural product chemistry, as obtaining high-quality crystals suitable for X-ray analysis is often a major bottleneck.
Furthermore, the coupling of liquid chromatography with NMR and MS (LC-NMR-MS ) provides an integrated platform for the separation, identification, and structural elucidation of compounds from a single analysis. chromatographytoday.com This triple-hyphenated technique allows for the direct acquisition of both mass and detailed NMR data on each separated component of a mixture, streamlining the dereplication process (rapid identification of known compounds) and the characterization of novel substances. nih.gov
For this compound and other marine alkaloids, these emerging methods hold the promise of faster and more definitive structural assignments, even for minor constituents in highly complex extracts.
Future Research Directions and Academic Translational Potential
Comprehensive Elucidation of Molecular Mechanisms of Action in vitro
Initial studies have identified Hyrtioerectine B as a cytotoxic agent. Research has shown its activity against HeLa (human cervical cancer) and HepG2 (human liver cancer) cell lines. The reported IC50 values, which represent the concentration of a drug that is required for 50% inhibition in vitro, indicate its potential as an anti-cancer compound.
However, the precise molecular mechanisms underlying this cytotoxicity remain largely unexplored. Future research should focus on a comprehensive elucidation of how this compound exerts its effects at a molecular level. Key areas of investigation would include:
Induction of Apoptosis: Determining whether this compound induces programmed cell death (apoptosis) in cancer cells. This could involve studying the activation of caspases, changes in mitochondrial membrane potential, and the expression of pro- and anti-apoptotic proteins.
Cell Cycle Analysis: Investigating if this compound causes cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase), which would prevent cancer cell proliferation.
Identification of Molecular Targets: Utilizing techniques such as affinity chromatography, proteomics, and molecular docking to identify the specific proteins or cellular pathways that this compound interacts with to induce its cytotoxic effects.
A thorough understanding of these mechanisms is crucial for its potential development as a therapeutic agent.
Exploration of Novel Biological Activities and Therapeutic Indications
Beyond its known cytotoxic effects, the full spectrum of this compound's biological activities has not been systematically investigated. The indole (B1671886) alkaloid scaffold is present in many compounds with a wide range of pharmacological properties. Therefore, it is plausible that this compound may possess other therapeutic capabilities.
Future research should involve screening this compound for a variety of biological activities, including but not limited to:
Anti-inflammatory Activity: As some related indole-containing marine natural products have shown anti-inflammatory effects, investigating the potential of this compound to modulate inflammatory pathways is a logical step.
Antimicrobial and Antiviral Properties: Screening against a panel of pathogenic bacteria, fungi, and viruses to determine any potential efficacy in treating infectious diseases.
Enzyme Inhibition: Assessing its ability to inhibit key enzymes involved in various disease processes.
The discovery of novel biological activities could significantly broaden the therapeutic indications for this compound and its derivatives.
Development of Sustainable and Scalable Production Methods for Research Purposes
The isolation of this compound from its natural source, the marine sponge Hyrtios erectus, is not a sustainable or scalable method for obtaining the quantities needed for extensive research and potential clinical development. Therefore, the development of efficient and reliable production methods is a critical area of future research.
Key approaches to consider include:
Total Synthesis: Developing a complete and efficient chemical synthesis route for this compound. While a synthetic approach involving the hydrolysis of an ester precursor has been mentioned in the literature, a more detailed and optimized total synthesis would be necessary for larger-scale production.
Biosynthetic Pathway Elucidation and Engineering: Identifying the genes and enzymes responsible for the biosynthesis of this compound in Hyrtios erectus. This knowledge could potentially be used to develop biotechnological production methods, such as heterologous expression in a microbial host.
Successful development in this area would provide a consistent and scalable supply of this compound, which is essential for advancing its preclinical and potentially clinical development.
This compound as a Scaffold for Chemical Biology Probes and New Lead Compound Development
The unique chemical structure of this compound makes it an attractive scaffold for the development of chemical biology probes and new lead compounds in drug discovery. Its indole alkaloid core can be chemically modified to explore structure-activity relationships (SAR) and to optimize its biological properties.
Future research in this area could involve:
Synthesis of Analogues: Creating a library of this compound analogues with modifications at various positions of the molecule. This would allow for a systematic investigation of how different functional groups influence its biological activity, potency, and selectivity.
Development of Chemical Probes: Attaching reporter tags (e.g., fluorescent dyes, biotin) to the this compound scaffold to create chemical probes. These probes could be used to visualize the compound's distribution within cells and to identify its molecular targets.
Lead Optimization: Using the information gained from SAR studies to design and synthesize new compounds with improved efficacy, better pharmacokinetic properties, and reduced toxicity, thereby advancing the development of new therapeutic agents based on the this compound scaffold.
The exploration of this compound as a chemical scaffold holds significant promise for the discovery of novel research tools and potential drug candidates.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
